Chemical structure and properties of Azadirachtin B
Chemical structure and properties of Azadirachtin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azadirachtin B, a prominent limonoid isolated from the neem tree (Azadirachta indica), is a molecule of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of Azadirachtin B. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, experimental protocols for its study, and a summary of its quantitative biological data.
Chemical Structure and Physicochemical Properties
Azadirachtin B is a highly oxidized tetranortriterpenoid, belonging to the limonoid class of secondary metabolites.[1] Its complex molecular architecture features numerous stereocenters and oxygen-containing functional groups, contributing to its broad spectrum of biological activities.
The fundamental chemical and physical properties of Azadirachtin B are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.0²,⁶.0⁹,¹¹]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.0¹,⁵.0¹¹,¹⁵]pentadecane-4,11-dicarboxylate | [2] |
| Synonyms | Deacetylazadirachtinol, 3-Tigloylazadirachtol | [3][4] |
| CAS Number | 106500-25-8 | [5][6] |
| Molecular Formula | C₃₃H₄₂O₁₄ | [3][5][6] |
| Molecular Weight | 662.7 g/mol | [3][5][6] |
| Physical Description | Powder | [5] |
| Melting Point | 204 - 206 °C (from ethanol) | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in Acetone, Dichloromethane, and Ethyl Acetate. | [3][4][5] |
| Purity | Typically >95% for research-grade material. | [4][8] |
Biological Activities and Mechanism of Action
Azadirachtin B exhibits a wide range of biological effects, making it a valuable lead compound for the development of new therapeutic agents and environmentally friendly pesticides.[1][3]
Insecticidal and Nematicidal Activity
Azadirachtin B is a potent insect growth regulator and antifeedant.[3] Its mechanism of action is multifaceted, primarily involving the disruption of the neuroendocrine system in insects.[3][4]
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Hormonal Disruption: It interferes with the synthesis and release of crucial insect hormones, such as ecdysteroids (moulting hormones) and juvenile hormones.[3][6] Specifically, it inhibits the release of prothoracicotropic hormone (PTTH), which in turn suppresses the production of ecdysone, leading to developmental arrest and moulting defects.[4][6]
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Antifeedant Properties: Azadirachtin B acts on the gustatory chemoreceptors of insects, deterring them from feeding.[1][4] This leads to starvation and reduced crop damage.
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Reproductive Effects: The compound can cause sterility in some insect species by disrupting reproductive functions.[3]
The insecticidal and nematicidal activities of Azadirachtin B have been quantified in various studies, as summarized in the table below.
| Activity | Test Organism | Metric | Value | References |
| Insecticidal | Plutella xylostella (diamondback moth) | LC₅₀ | 1.03 mg/mL | [3][4] |
| Nematicidal | Meloidogyne incognita (root-knot nematode) | LD₅₀ | 125.8 ppm | [3] |
| Nematicidal | Rotylenchulus reniformis (reniform nematode) | EC₅₀ | 96.6 ppm | [7] |
| Antifungal | Rhizoctonia solani | EC₅₀ | >63.7 ppm | [7] |
| Antifungal | Sclerotium rolfsii | EC₅₀ | >43.9 ppm | [7] |
A simplified representation of the insecticidal signaling pathway disrupted by Azadirachtin B is provided below.
Osteogenic Properties
Recent studies have highlighted the potential of Azadirachtin B and related limonoids in promoting bone formation. It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[9]
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Mechanism: The osteogenic effects of Azadirachta indica triterpenoids are believed to be mediated through the p38 mitogen-activated protein kinase (MAPK) pathway, stimulated by Bone Morphogenetic Protein 2 (BMP2). This activation subsequently initiates the Wnt/β-catenin signaling pathway, a critical regulator of bone development.[10]
The effective concentrations of Azadirachtin B for promoting osteoblast proliferation are detailed in the table below.
| Activity | Cell Line | Metric | Effective Concentrations | References |
| Osteoblast Proliferation | Primary calvarial osteoblasts | Increased proliferation | 100 pM and 10 nM | [3][4] |
The proposed signaling pathway for the osteogenic activity of Azadirachtin B is illustrated in the following diagram.
Other Biological Activities
In addition to its well-documented insecticidal and osteogenic properties, Azadirachtin B has been reported to possess anticancer, anti-inflammatory, and antiviral activities.[5] However, further research is required to fully elucidate the mechanisms underlying these effects.
Experimental Protocols
The isolation, purification, and characterization of Azadirachtin B from its natural source, the neem tree, require a multi-step approach.
Extraction and Purification
A general workflow for the extraction and purification of Azadirachtin B from neem seeds is outlined below. The specific solvents and chromatographic conditions may be optimized depending on the desired purity and yield.
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Seed Preparation: Neem seeds are decorticated and ground into a fine powder.
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Defatting: The powdered seeds are first extracted with a non-polar solvent, such as hexane, to remove the fatty oils.[5]
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Extraction of Limonoids: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, to isolate the limonoid fraction containing Azadirachtin B.[2][5]
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Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between petroleum ether and aqueous methanol.[5]
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Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.
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Medium-Pressure Liquid Chromatography (MPLC): Reverse-phase MPLC is an effective method for the preparative separation of azadirachtins.[7]
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High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC on a C18 column is used for the final purification to obtain high-purity Azadirachtin B.[11][12]
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The following diagram illustrates a typical experimental workflow for the isolation and purification of Azadirachtin B.
Characterization
The identity and purity of isolated Azadirachtin B are confirmed using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a C18 column and a mobile phase of water-acetonitrile is commonly used for quantification and purity assessment. Detection is typically performed using a UV detector at 215 nm.[12][13]
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Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESIMS) is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of Azadirachtin B.[8]
Conclusion
Azadirachtin B is a naturally occurring compound with a complex chemical structure and a remarkable array of biological activities. Its potent insecticidal properties, coupled with its promising osteogenic potential, make it a subject of intense research interest. This technical guide has provided a comprehensive overview of the current knowledge on Azadirachtin B, from its fundamental chemical properties to its mechanisms of action and the experimental methodologies used for its study. It is hoped that this resource will facilitate further research and development efforts aimed at harnessing the full therapeutic and agricultural potential of this fascinating molecule.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Azadirachtin - Wikipedia [en.wikipedia.org]
- 4. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]
- 5. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for the purification and characterization of nematicidal azadirachtins A, B, and H, using MPLC and ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azadirachta indica triterpenoids promote osteoblast differentiation and mineralization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
